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Anhydrodihydroartemisinin

Cat. No.: B1246307
M. Wt: 266.33 g/mol
InChI Key: UKXCIQFCSITOCY-IONOKRPISA-N
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Description

Significance of Anhydrodihydroartemisinin (B128409) within the Artemisinin (B1665778) Class of Endoperoxides

This compound is a semisynthetic derivative of artemisinin, the celebrated antimalarial compound isolated from the plant Artemisia annua. chemicalbook.comresearchgate.netexcli.de Its core structure is characterized by a distinctive endoperoxide bridge, a feature central to the biological activity of the artemisinin class. nih.govmdpi.com this compound is also known to be a decomposition product of the widely used antimalarial drugs artesunate (B1665782) and dihydroartemisinin (B1670584). chemicalbook.comguidechem.com

While it demonstrates antimalarial properties, its activity is notably weaker than that of its parent compounds. chemicalbook.comguidechem.com The significance of this compound, however, extends beyond its direct therapeutic potential. It serves as a crucial intermediate in the synthesis of other artemisinin derivatives. mdpi.comacs.org The chemical modifications of this compound have led to the development of novel compounds with altered pharmacological profiles. acs.orgsci-hub.red

Historical and Contemporary Academic Research Trajectories of this compound

Historically, research on this compound has been closely tied to the broader investigation of artemisinin and its derivatives since the discovery of artemisinin's potent antimalarial effects by Tu Youyou, for which she received the Nobel Prize in Physiology or Medicine in 2015. researchgate.netsemanticscholar.org Early studies focused on its synthesis from dihydroartemisinin and its role as a marker for the metabolism of artemisinin-based drugs. guidechem.com

Contemporary research has taken several new directions. Scientists are exploring the synthesis of novel derivatives from this compound, such as fluoroalkyl derivatives and D-ring-contracted artemisinin trifluoromethyl ketones, to enhance antimalarial efficacy and overcome drug resistance. acs.orgacs.org Furthermore, the potential of this compound in other therapeutic areas is an active area of investigation. Studies have revealed its potential as an anti-cancer agent, particularly against prostate cancer, by inducing apoptosis through a caspase-dependent pathway. excli.denih.gov Research has also indicated its ability to inhibit the migration of cancer cells. nih.gov Other studies have explored its neuroprotective effects and its activity against various other pathogens. mdpi.comsemanticscholar.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Appearance White Solid
CAS Number 82596-30-3
Synonyms Anhydro Dihydro Artemisinin, 9,10-Anhydrodehydroartemisinin

Data sourced from multiple chemical databases. guidechem.comcymitquimica.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1246307 Anhydrodihydroartemisinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1S,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene

InChI

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14+,15+/m1/s1

InChI Key

UKXCIQFCSITOCY-IONOKRPISA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C

Canonical SMILES

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C

Synonyms

anhydrodihydroartemisinin
artemisinin, anhydrodihydro-

Origin of Product

United States

Synthetic Approaches and Methodologies for Anhydrodihydroartemisinin and Its Analogues

Direct Synthesis of Anhydrodihydroartemisinin (B128409) from Dihydroartemisinin (B1670584) and Artemisinin (B1665778) Precursors

This compound is primarily synthesized through the dehydration of its precursor, dihydroartemisinin (DHA). Dihydroartemisinin itself is obtained via the reduction of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. google.com The conversion of artemisinin to dihydroartemisinin is a foundational step, typically achieved using reducing agents like sodium borohydride. google.com

The subsequent dehydration of dihydroartemisinin to form the glycal this compound is a critical transformation. This elimination of water creates the characteristic double bond in the molecule. A common and effective method for this dehydration involves treating dihydroartemisinin with thionyl chloride in neat pyridine (B92270) at 0°C. tandfonline.com This process is considered a crucial step for accessing a wide range of artemisinin derivatives. google.comtandfonline.com However, some literature describes the preparation of this compound as a potentially tedious process. google.comgoogle.com this compound is also known to be a decomposition product of both artesunate (B1665782) and dihydroartemisinin. chemicalbook.comcapes.gov.br

Stereoselective Synthesis of this compound Derivatives

The stereochemistry at the C-10 position of dihydroartemisinin derivatives significantly influences their properties. Consequently, developing stereoselective synthetic methods to control the configuration of this chiral center is of great importance.

Formation of Beta-Ether Derivatives

The synthesis of C-10 ether derivatives of dihydroartemisinin can be controlled to favor the formation of the β-epimer. The choice of coupling reagents and reaction conditions is paramount in achieving high stereoselectivity. nih.gov

One highly effective method is the Mitsunobu reaction, which typically yields the β-epimer as the exclusive or predominant product. nih.gov However, when using 1- and 2-naphthols in the Mitsunobu procedure, a mixture of epimers may be obtained. researchgate.net

For the synthesis of β-aryl ethers, the Schmidt procedure provides an alternative with excellent stereoselectivity. This method involves the activation of an intermediate trichloroacetimidate (B1259523) with tin(IV) chloride (SnCl4), leading to the exclusive formation of β-aryl ethers. researchgate.net This approach is noted as superior to other patented procedures for preparing β-aryl ethers from nonbasic aryl alcohols without rearrangement. researchgate.net A method has been established for the stereoselective synthesis of β-ether derivatives like artemether (B1667619) and arteether (B1665780) in high yield and high diastereoselectivity using either acetonitrile (B52724) or a mixture of dichloromethane (B109758) and trichloroacetonitrile. researchgate.net

Method Reagents/Catalyst Outcome Reference
Mitsunobu ReactionTriphenylphosphine, Diethyl azodicarboxylate (DEAD)Predominantly β-ether derivatives nih.gov
Schmidt ProcedureTrichloroacetonitrile, SnCl4Exclusively β-aryl ethers researchgate.net
Ether SynthesisAcetonitrile or Dichloromethane/TrichloroacetonitrileHigh yield, high diastereoselectivity for β-ethers researchgate.net

Epoxidation Reactions and Hydroxylated Analogues

The double bond in this compound provides a reactive site for further functionalization, such as epoxidation and hydroxylation, leading to a variety of hydroxylated analogues.

Epoxidation of this compound can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Specifically, treatment with m-CPBA and potassium fluoride (B91410) (KF) results in the formation of the corresponding 11β,12β-epoxide. researchgate.net This epoxide can then be treated with acidic aqueous acetone (B3395972) to yield 11β-hydroxydihydroepiartemisinin. researchgate.net

Hydroxylation can also be performed directly on this compound. The use of catalytic quantities of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant leads to the formation of 11α-hydroxydihydroartemisinin as the major product. researchgate.net Both of these hydroxylated products can be subsequently oxidized to the corresponding 11-hydroxyartemisinins. researchgate.net

Reaction Reagents Product Reference
Epoxidationm-CPBA, 2KF11β,12β-epoxide researchgate.net
Epoxide OpeningAcidic aqueous acetone11β-hydroxydihydroepiartemisinin researchgate.net
DihydroxylationOsmium tetroxide, NMO11α-hydroxydihydroartemisinin researchgate.net

Strategic Derivatization Pathways and Novel Scaffolds

The this compound scaffold is a valuable platform for creating novel derivatives through strategic functionalization at various positions, leading to new molecular architectures.

Synthesis of C-16 Substituted Artemisinin Derivatives

The C-16 position of the artemisinin skeleton has been a target for modification. One approach begins with artemisitene (B1248809) (also known as dehydroqinghaosu), which can be prepared from artemisinin. researchgate.net A titanium tetrachloride (TiCl4) catalyzed Michael addition of trimethylsilyl (B98337) enol ethers to artemisitene allows for the formation of a carbon-carbon bond at the C-16 position, yielding novel C-16 substituted derivatives. researchgate.net

Alternatively, this compound can be used as the starting point. Allylic bromination of this compound using N-bromosuccinimide (NBS) provides the C-16 allylic bromide. researchgate.net This bromide intermediate can then react with various N-, O-, and C-nucleophiles to introduce a range of substituents at this position. However, this reaction can yield a mixture of SN and SN' products. researchgate.net

Development of 10-Trifluoromethyl this compound Analogues

To enhance the stability of artemisinin derivatives, the introduction of a trifluoromethyl (CF3) group at the C-10 position has been explored. The synthesis of 10-trifluoromethyl this compound begins with the conversion of artemisinin to its C-10 trifluoromethylated alcohol derivative. tandfonline.com This is achieved by treating artemisinin with trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) in the presence of a fluoride source like tetra-N-butylammonium fluoride. tandfonline.com

The resulting 10-trifluoromethylated alcohol is then dehydrated to form the corresponding glycal, 10-trifluoromethyl this compound. tandfonline.comacs.orgnih.gov This dehydration is typically carried out using thionyl chloride in pyridine. tandfonline.com The resulting fluorinated glycal is a key intermediate for producing more stable analogues. tandfonline.com For instance, allylic bromination of 10-trifluoromethyl this compound with NBS or bromine provides an allylic bromide that undergoes highly selective nucleophilic substitution, yielding C-16 substituted fluorinated derivatives in high yields. researchgate.netresearchgate.netnih.gov Epoxidation of 10-trifluoromethyl this compound with m-CPBA stereoselectively provides the β-epoxy ether in high yield, which can undergo rearrangement to form novel D-ring-contracted trifluoromethyl ketones. acs.orgnih.gov

Target Derivative Key Intermediate Key Reaction Steps Reference
C-16 Substituted DerivativesArtemisiteneTiCl4-catalyzed Michael addition with silyl (B83357) enol ethers researchgate.net
C-16 Substituted DerivativesThis compoundAllylic bromination with NBS followed by nucleophilic substitution researchgate.net
10-CF3 this compoundArtemisinin1. Trifluoromethylation with Ruppert-Prakash reagent. 2. Dehydration with thionyl chloride/pyridine. tandfonline.com
C-16 Substituted 10-CF3 Analogues10-CF3 this compoundAllylic bromination followed by selective nucleophilic substitution researchgate.netresearchgate.net
D-ring Contracted Ketones10-CF3 this compoundEpoxidation followed by rearrangement acs.orgnih.gov

Generation of Acetal (B89532) Dimers and Monomers

The synthesis of this compound derivatives, particularly acetal dimers and monomers, has been a significant area of research. These modifications often aim to enhance the stability and biological activity of the parent compound. Dihydroartemisinin (DHA), a key intermediate, is often the starting point for these syntheses. nih.gov The instability of the C-10 acetal linkage in many artemisinin derivatives is a primary driver for developing C-10 deoxoartemisinin (B1224473) monomers and dimers to improve stability. nih.gov

One common strategy involves the condensation of dihydroartemisinin with a binucleophile to create dimers. For instance, artemisinin dimers have been synthesized through the condensation of dihydroartemisinin with various linkers, and some have shown high activity against fungal and parasitic targets. mdpi.com Research has also focused on creating C-10 non-acetal dimers of artemisinin, with some resulting compounds demonstrating significantly more potent activity against chloroquine-resistant strains of Plasmodium falciparum than artemisinin itself. sci-hub.red

Conjugation Strategies (e.g., Bile Acid Conjugates)

Conjugating this compound and its parent compound, dihydroartemisinin, with other molecules like bile acids is a strategy employed to potentially enhance therapeutic properties and target specific cells. Dihydroartemisinin's poor stability can limit its use, making conjugation with molecules like bile acids, which can target hepatocyte transporters, a desirable approach. nih.gov

The synthesis of these conjugates often involves condensation reactions. For example, dihydroartemisinin has been successfully conjugated with various bile acids, such as ursodeoxycholic acid, through a direct condensation reaction mediated by BF3.Et2O, linking the 10-OH group of dihydroartemisinin with the bile acid. nih.govnih.gov Another approach is the use of coupling agents like EDCI to facilitate the condensation between the lactol group of dihydroartemisinin and the carboxylic acid group of bile acids, forming an ester linkage. nih.govsemanticscholar.org The hydroxyl and carboxyl groups on bile acids are key functional groups that allow for their covalent attachment to drugs. frontiersin.org

"Click chemistry" has also been utilized to create these hybrids. For instance, propargyl-dihydroartemisinin has been conjugated with a bile acid azide (B81097) derivative using a copper-catalyzed click reaction to form a stable triazole linker. nih.gov These conjugation strategies aim to create new molecular hybrids that may have improved stability and biological activity. nih.govsemanticscholar.org One such conjugate, formed with ursodeoxycholic acid, was found to be significantly more potent than the reference drug paclitaxel (B517696) in certain cancer cell lines. nih.gov

Exploration of D-Ring-Contracted Analogues

Researchers have explored the synthesis of D-ring-contracted analogues of this compound to investigate their chemical reactivity and potential biological activities. A key starting material for these syntheses is this compound itself, which can be considered a glycal of artemisinin. acs.orgnih.gov

One synthetic pathway involves the iodination of this compound in water, which leads to the formation of an iodo hemiacetal. This intermediate then undergoes rearrangement to produce a new D-ring-contracted aldehyde where the methyl group at the C-9 position is in the beta configuration. acs.orgnih.gov

Another approach starts with the preparation of a 10-trifluoromethyl analogue of this compound. acs.orgnih.gov This analogue can be stereoselectively epoxidized to yield a β-epoxy ether. acs.orgnih.gov When this epoxy ether is treated with hexafluoro-2-propanol or trifluoroethanol, it readily rearranges to form a D-ring-contracted trifluoromethyl ketone, with the stereochemistry at C-9 being retained. acs.orgnih.gov These novel ring-contracted structures have been evaluated for their potential as CDK 4/6 inhibitors for applications in breast cancer treatment. researchgate.net

Microbial Biotransformation and Metabolite Research of this compound

Isolation and Characterization of Microbial Metabolites

The study of how microorganisms metabolize the semisynthetic antimalarial compound this compound has revealed that it can be transformed by various microbes. nih.govresearchgate.net Through large-scale fermentation processes using specific microorganisms, researchers have successfully isolated and identified several metabolites.

Key microorganisms used in these studies include Streptomyces lavendulae L-105 and Rhizopogon species (ATCC 36060). nih.govresearchgate.net Fermentation with these organisms led to the isolation of four primary microbial metabolites from this compound (referred to as compound 1). nih.govresearchgate.net

These isolated metabolites were identified as:

A 14-carbon rearranged product (2) nih.govresearchgate.net

9β-hydroxythis compound (3) nih.govresearchgate.net

11-epi-deoxydihydroartemisinin (4) nih.govresearchgate.net

3α-hydroxydeoxythis compound (5) nih.govresearchgate.net

The characterization of these metabolites was thoroughly conducted using various spectral methods, including 1H-NMR and 13C-NMR spectroscopy. nih.govresearchgate.net Furthermore, the precise structure and stereochemistry of the 14-carbon rearranged product were definitively established through X-ray crystallographic analysis. nih.govresearchgate.net

Insights into Biotransformation Pathways

Microbial biotransformation serves as a valuable tool for producing derivatives of complex molecules like artemisinin and its analogues, often on a large scale and at a lower cost than chemical synthesis. biomedpharmajournal.org These microbial systems can also provide insights into mammalian metabolic pathways. biomedpharmajournal.org

Studies on this compound have shown that microorganisms can induce a variety of chemical changes. The biotransformation processes observed include hydroxylation at different positions, deoxidation reactions, hydration, and even the breakdown of heterocyclic rings. researchgate.netbiomedpharmajournal.org

In the case of this compound, large-scale fermentation with Streptomyces lavendulae and Rhizopogon species resulted in several key metabolic reactions. nih.govresearchgate.net The isolation of 9β-hydroxythis compound and 3α-hydroxydeoxythis compound demonstrates the capability of these microbes to perform hydroxylation reactions on the parent molecule. nih.govresearchgate.net The formation of 11-epi-deoxydihydroartemisinin points to deoxidation and epimerization pathways. nih.govresearchgate.net Perhaps the most complex transformation observed is the creation of a 14-carbon rearranged product, indicating that the microbial enzymes can catalyze significant structural rearrangements of the this compound scaffold. nih.govresearchgate.net

Interestingly, one of the microbial metabolites, 9β-hydroxythis compound, was also identified as the major metabolite in rats, highlighting the potential of using microbial models to predict mammalian metabolism. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Strategies

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of compounds with their structural and physicochemical properties. taylorfrancis.comslideshare.net This method is instrumental in predicting the activity of new derivatives and guiding the synthesis of more potent analogues. taylorfrancis.com

QSAR models for artemisinin (B1665778) and its derivatives, including anhydrodihydroartemisinin (B128409), have been developed to understand their antimalarial mechanism. worldagroforestry.org These models establish a mathematical relationship between the biological activity and various molecular descriptors that quantify physicochemical properties like hydrophobicity, electronic effects, and steric factors. slideshare.net For instance, molecular docking simulations have been used to generate "bioactive" conformations of artemisinin analogues, and subsequent partial least squares (PLS) analysis has shown a good correlation between calculated binding energies and experimental antimalarial activities. worldagroforestry.org The development of such models is crucial for predicting the in vivo antimalarial activity of new compounds. acs.org

A key aspect of QSAR is the generation of molecular descriptors that capture the essential structural features of the compounds. nih.gov These descriptors can then be used to build predictive models using machine learning algorithms. nih.gov The goal is to create models that can accurately predict the biological activity of untested compounds, thereby saving time and resources in drug development. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into the steric and electrostatic interactions between a ligand and its target receptor. nih.govglobalresearchonline.net These methods have been applied to artemisinin analogues to understand the structural requirements for their antimalarial activity. worldagroforestry.org

In a typical CoMFA/CoMSIA study, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated and correlated with their activities. nih.govglobalresearchonline.net The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely lead to increased or decreased activity. researchgate.net For artemisinin analogues, these studies have been performed based on their docking models with hemin (B1673052), a putative receptor. worldagroforestry.org The predictive ability of these models further validates the proposed binding modes. worldagroforestry.org

3D-QSAR Technique Description Application to this compound Analogues
CoMFA Evaluates steric and electrostatic fields to correlate with biological activity. nih.govglobalresearchonline.netUsed to develop predictive models for antimalarial activity based on docking with hemin. worldagroforestry.org
CoMSIA Evaluates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govEmployed alongside CoMFA to provide a more comprehensive understanding of SAR. worldagroforestry.org

Correlative Models of Molecular Descriptors and Biological Activity

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a ligand to a biological target. nih.gov

Plasmepsin-II: Molecular docking studies have been conducted to investigate the binding of this compound derivatives to Plasmepsin-II, an aspartic protease of Plasmodium falciparum that plays a role in hemoglobin degradation. rsc.orgbms.ac.lkchemmethod.com The results suggest that active compounds can inhibit the activity of Plasmepsin-II due to high binding affinity, as indicated by the docking score. rsc.org The deletion of Plasmepsin-II has been shown to increase the parasite's sensitivity to certain drugs. biorxiv.org

VEGFRs: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis and are targets for cancer therapy. mdpi.com Molecular docking has been used to study the interactions between various molecules and VEGFR-2 to identify potential anti-angiogenic inhibitors. nih.govresearchgate.netbioinformation.net While specific docking studies of this compound with VEGFRs are not detailed in the provided results, the methodology is relevant for exploring its potential anticancer activities.

Hemin: The interaction with hemin is believed to be crucial for the antimalarial activity of artemisinin and its derivatives. worldagroforestry.org Molecular docking simulations have been used to probe the interactions of artemisinin analogues with hemin, providing insights into their antimalarial mechanism. worldagroforestry.orgcemm.atnih.gov These studies help in generating probable "bioactive" conformations for subsequent 3D-QSAR analysis. worldagroforestry.org The molecular docking of trioxanes and hemin has revealed a short distance between them, suggesting physical contact and complexation. researchgate.net

Molecular docking predicts the specific binding modes and conformations of ligands within the active site of a target protein. nih.gov For instance, docking studies with Plasmepsin-II have helped in understanding the binding conformation of active artemisinin derivatives. rsc.org Similarly, docking with hemin has been instrumental in proposing a plausible mechanism for the antimalarial activity of artemisinin. dntb.gov.ua These predicted binding modes are crucial for the rational design of new derivatives with improved affinity and selectivity.

Ligand-Protein Interactions with Defined Targets (e.g., Plasmepsin-II, VEGFRs, Hemin)

Influence of Specific Structural Moieties on In Vitro Activity

The biological activity of this compound derivatives is significantly influenced by the presence and nature of specific structural moieties.

The endoperoxide bridge within the 1,2,4-trioxane (B1259687) ring is essential for the antimalarial activity of artemisinin and its derivatives. researchgate.net The interaction of this moiety with heme or ferrous ions is thought to generate radical intermediates that are toxic to the parasite. nih.gov

Modifications at various positions of the this compound scaffold have been explored to enhance its activity. For example, the synthesis of 10-trifluoromethyl derivatives of this compound has been reported, and their in vitro antimalarial activity has been evaluated. researchgate.net While some derivatives showed promising results in animal models, their in vitro activity was sometimes lower than the reference drug. researchgate.net The introduction of a nitro functionality in ester derivatives of dihydroartemisinin (B1670584) has been shown to enhance activity relative to artemisinin. researchgate.net In contrast, some derivatives, like those in the 11-OH-12-ether series, were found to be less active than artemisinin. rsc.org The intact lactone ring has been suggested to be crucial for certain neuroprotective effects observed with artemisinin, as derivatives like this compound did not exhibit similar activity. mdpi.com

Structural Moiety Influence on In Vitro Activity Reference
1,2,4-Trioxane Ring (Endoperoxide Bridge)Essential for antimalarial activity. researchgate.net researchgate.net
C-10 PositionModifications with trifluoromethyl groups have been explored to modulate activity. researchgate.net researchgate.net
Ester DerivativesIntroduction of nitro functionality can enhance antimalarial activity. researchgate.net researchgate.net
11-OH-12-ether seriesDerivatives in this series were found to be less active than artemisinin. rsc.org rsc.org
Lactone RingAn intact lactone ring appears to be important for certain neuroprotective activities. mdpi.com mdpi.com

Computational Design and In Silico Screening of Novel Analogues

The rational design of novel this compound analogues has been significantly advanced through the use of computational chemistry and in silico screening methodologies. These approaches allow for the prediction of molecular interactions and biological activities before the synthesis of the compounds, thereby saving time and resources. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are pivotal in identifying promising new derivatives.

Molecular docking simulations have been instrumental in exploring the binding of this compound analogues to various biological targets. nih.gov These simulations predict the most likely binding conformation of a ligand within the active site of a target protein and estimate the binding affinity. nih.gov For instance, studies have utilized molecular docking to investigate the interactions of artemisinin derivatives with hemin, a proposed target for their antimalarial activity. nih.gov By generating probable "bioactive" conformations, researchers gain insights into the potential antimalarial mechanism. nih.gov The calculated binding energies from these simulations often show a good correlation with experimentally determined activity values. nih.gov

One notable application of in silico screening involved the evaluation of artemisinin and 40 of its derivatives as potential inhibitors of human topoisomerase 1 (Topo 1), an important anticancer target. frontiersin.org Using molecular docking, the binding energies and poses of these derivatives were compared to known inhibitors like topotecan (B1662842) and camptothecin. frontiersin.org The results from these computational analyses guided the selection of five compounds for further in vitro testing, which confirmed that derivatives with lower binding energies also induced DNA damage. frontiersin.org

Similarly, in the context of antimalarial drug discovery, in silico studies have been employed to evaluate new artemisinin derivatives against resistant Plasmodium falciparum strains. nih.gov Docking studies on parasite protein targets such as PfATP6 and PfHDP helped to explain the superior in vitro activity of a newly synthesized derivative, FM-AZ, compared to artemisinin, particularly against artemisinin-resistant strains. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to artemisinin analogues. nih.gov These methods build upon the bioactive conformations generated from molecular docking to create predictive models. nih.gov These models have demonstrated good predictive ability and align well with docking results, further validating the reliability of the computational models. nih.gov

The synergy between molecular docking and 3D-QSAR provides a powerful tool for explaining the binding models and predicting the activity of newly synthesized this compound derivatives. nih.gov These computational approaches are essential in the rational design and screening of novel analogues with potentially enhanced therapeutic properties.

Interactive Data Table: In Silico Screening of Artemisinin Derivatives Against Topoisomerase 1

This table summarizes the results of a molecular docking study on various artemisinin derivatives against human Topoisomerase 1 (wildtype). The binding energies are compared with known inhibitors.

CompoundBinding Energy (kcal/mol)
Known Inhibitors
Topotecan-8.5
Hydrolyzed topotecan-8.2
Camptothecin-8.1
Artemisinin Derivatives
WWLL-013-8.4
WWLL-022-8.3
WWLL-1098-8.2
CMK-0298-8.0
CMK-0398-7.9
Artemisinin-7.5

Data sourced from a 2017 study on the interaction between artemisinin derivatives and Topoisomerase 1. frontiersin.org

Research into Anhydrodihydroartemisinin Derivatives and Analogues for Diverse Biological Activity

Synthesis and In Vitro Evaluation of Novel Antimalarial Analogues

The quest for more stable and potent antimalarial agents has led to the chemical modification of the artemisinin (B1665778) structure. Anhydrodihydroartemisinin (B128409) serves as a crucial intermediate in synthesizing new analogues. One notable area of research involves the creation of 10-trifluoromethyl artemisinin derivatives from this compound. informahealthcare.com

In one study, a series of these derivatives were synthesized and evaluated for their in vitro activity against Plasmodium falciparum. The findings from this research highlighted the potential of fluorinated analogues. For instance, a 10-trifluoromethyl derivative, compound 55e , demonstrated improved antimalarial activity with an IC₅₀ value of 1.2 nM, which was more potent than the reference drug, artemether (B1667619) (IC₅₀ = 3.5 nM). informahealthcare.com Another analogue, 55a , showed activity comparable to artemether with an IC₅₀ of 3.1 nM. informahealthcare.com However, not all modifications resulted in enhanced potency; compounds 55c and 55d were less active than artemether, with IC₅₀ values of 13.4 nM and 9.2 nM, respectively. informahealthcare.com These studies underscore the importance of specific structural modifications in modulating the antimalarial efficacy of this compound derivatives.

Table 1: In Vitro Antimalarial Activity of 10-Trifluoromethyl this compound Derivatives

Compound IC₅₀ (nM) vs. P. falciparum Reference
Artemether (Reference) 3.5 informahealthcare.com
Analogue 55a 3.1 informahealthcare.com
Analogue 55b 15.2 informahealthcare.com
Analogue 55c 13.4 informahealthcare.com
Analogue 55d 9.2 informahealthcare.com

Exploration of In Vitro Anticancer Properties of this compound and its Derivatives

Beyond its role in antimalarial research, this compound (ADHA) and its derivatives have been investigated for their potential as anticancer agents. nih.govexcli.de The cytotoxic effect of artemisinins is often linked to the high intracellular iron content in cancer cells, which activates the endoperoxide bridge to generate cytotoxic free radicals. nih.gov

In vitro studies have demonstrated that this compound can inhibit the growth and viability of cancer cells. Research on the human prostate cancer cell line, PC-3, showed that ADHA significantly reduced cell viability in a dose-dependent manner. nih.govexcli.de A crystal violet assay revealed a marked reduction in viability at concentrations of 1 µM, 3 µM, and 10 µM after 72 hours of exposure. nih.govexcli.de

Furthermore, a clonogenic assay, which assesses the ability of a single cell to grow into a colony, confirmed the cytostatic property of ADHA against PC-3 cells. nih.gov A significant reduction in the number of colonies was observed, particularly at the highest tested concentration of 10 µM, indicating that ADHA inhibits the ability of these cancer cells to proliferate. nih.govexcli.de

Table 2: Effect of this compound (ADHA) on PC-3 Prostate Cancer Cell Viability

ADHA Concentration Assay Type Observation Reference
1 µM, 3 µM, 10 µM Crystal Violet Assay Significant reduction in cell viability nih.govexcli.de

The metastatic potential of cancer is a critical factor in its progression. The ability of this compound to inhibit cancer cell migration has been explored in vitro. Using a wound healing assay on the metastatic PC-3 prostate cancer cell line, researchers found that ADHA significantly halted cell migration. nih.govexcli.de This inhibitory effect was most pronounced at concentrations of 3 µM and 10 µM, suggesting a potential role for ADHA in controlling cancer metastasis. nih.govexcli.de

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells through specific molecular pathways. nih.gov In PC-3 prostate cancer cells, ADHA's cytotoxic effects are mediated through a caspase-dependent intrinsic signaling cascade. nih.gov

Key molecular findings include:

Caspase Activation : ADHA treatment led to the activation of caspase-3 and caspase-7, which are crucial executioner caspases in the apoptotic pathway. nih.gov

Inhibition of Signaling Molecules : The compound was found to inhibit the expression of several key proteins involved in cell survival, proliferation, and migration. This includes the inhibition of c-Jun, phospho-c-Jun (a positive regulator of the cell cycle), and NF-κB. nih.govexcli.de The inhibition of NF-κB is significant as its activation is linked to preventing apoptosis and promoting metastatic potential. nih.gov

Suppression of Survival Pathways : ADHA was also observed to inhibit the phosphorylation of Akt (p-Akt), a critical survival factor that exerts anti-apoptotic effects. nih.govexcli.de By inhibiting p-Akt, ADHA promotes the apoptotic process. nih.gov

These findings collectively indicate that this compound induces apoptosis in PC-3 cells by activating cell death machinery while simultaneously suppressing pro-survival and pro-proliferative signals. nih.gov

Anti-Migratory Effects in Cell Lines (In Vitro)

Other Investigated In Vitro Biological Activities (e.g., Antifungal, Antiprotozoal)

The biological activity of this compound and its derivatives extends to other pathogens, including fungi and protozoa.

Antifungal Activity : In vitro testing has revealed that this compound possesses potent antifungal properties. It was found to be highly active against the fungus Cryptococcus neoformans, with its activity surpassing that of the conventional antifungal drug amphotericin B. mdpi.comnih.gov Dimeric derivatives of artemisinin, synthesized via condensation of dihydroartemisinin (B1670584), also showed high activity against C. neoformans. mdpi.com

Antiprotozoal Activity : Research into artemisinin dimers has also shown activity against other protozoan parasites. Specific dimers have demonstrated high activity against Leishmania donovani, the parasite responsible for leishmaniasis. mdpi.com While artemisinin and its derivatives are primarily known as antimalarials, this research highlights their broader antiprotozoal potential. semanticscholar.org

Advanced Research Methodologies and Future Directions in Anhydrodihydroartemisinin Research

Omics Technologies for Mechanistic Elucidation (Transcriptomics, Proteomics)

Omics technologies, which allow for the large-scale study of biological molecules, are pivotal in deciphering the complex mechanisms of drug action and resistance. humanspecificresearch.orgfrontlinegenomics.com For artemisinin (B1665778) derivatives like anhydrodihydroartemisinin (B128409), transcriptomics and proteomics offer powerful tools to obtain a holistic view of their effects on target organisms. nih.govnih.gov

Transcriptomics: This field involves the analysis of the complete set of RNA transcripts in a cell at a specific time. frontlinegenomics.com Microarray analysis, a key transcriptomic technique, has been instrumental in understanding resistance to dihydroartemisinin (B1670584) (DHA), the parent compound of this compound. Studies on DHA-resistant Plasmodium falciparum clones revealed significant changes in gene expression. Notably, these analyses identified the amplification of the pfmdr1 gene, which codes for a multidrug resistance-associated protein, and a general elevation of the antioxidant defense network in resistant parasites. nih.gov Such findings strongly suggest that these pathways are crucial for the parasite's survival against the drug's effects. nih.gov Applying similar transcriptomic approaches to this compound would help elucidate whether it induces a similar response or acts via a distinct mechanism, potentially identifying unique markers for its activity and resistance.

Proteomics: As the large-scale study of proteins, proteomics provides a direct snapshot of the functional molecules within a cell. frontlinegenomics.com This technology is critical for identifying the specific protein targets with which a drug interacts. For artemisinin and its derivatives, proteomics has been used to identify potential binding partners and downstream-affected proteins in cancer cells and parasites. researchgate.netmdpi.com For instance, studies on DHA have proposed that its antitumor effect may be linked to the binding of 4-hydroxynonenal (B163490) (4-HNE), a lipid peroxidation product, to functionally relevant proteins, a mechanism that can be investigated using proteomic techniques. researchgate.net By employing proteomic analysis on cells treated with this compound, researchers can identify its direct molecular targets and the cellular pathways it perturbs, offering a deeper understanding of its mode of action beyond the initial heme activation.

Application of Computational Chemistry and In Silico Screening

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds and the rational design of new ones. nih.govebi.ac.ukco-ac.com These methods are particularly valuable in the study of this compound for predicting its biological activity, understanding its interactions with target proteins, and guiding the synthesis of more effective derivatives.

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to model the interaction of artemisinin derivatives with proposed targets like the P. falciparum SERCA Ca2+-ATPase (PfATP6). researchgate.netsci-hub.red Such models can help explain how the binding of the drug might inhibit the protein's function and lead to parasite death. sci-hub.red

In Silico Screening: Virtual screening allows researchers to search large libraries of chemical structures to identify those most likely to bind to a drug target. Publicly available databases and tools like SwissTargetPrediction and PharmMapper can be used to screen for potential targets of this compound and its analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models have been developed for numerous artemisinin analogues to understand how modifications to the core structure affect antimalarial potency. nih.gov Applying QSAR to this compound can guide the design of derivatives with improved efficacy and pharmacokinetic properties.

These computational methods, often used in conjunction, accelerate the drug development process by prioritizing the most promising compounds for synthesis and biological testing. mmv.org

Development of Novel In Vitro Assay Systems for Biological Activity and Resistance

The development of sophisticated and specialized in vitro assays is fundamental to accurately assessing the biological activity of this compound and understanding the mechanisms of resistance. These systems range from parasite and cell cultures to specific biochemical assays.

Antimalarial Activity Assays: The primary activity of artemisinin derivatives is typically assessed using continuous cultures of P. falciparum. A semi-automated microdilution technique is often employed to determine the 50% inhibitory concentration (IC50) of a compound against both chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2, FcB1) parasite strains. researchgate.netnih.gov

Anticancer Activity Assays: The anticancer potential of this compound derivatives can be evaluated using the National Cancer Institute's 60-cell line panel (NCI-60). nih.gov This screen utilizes the sulforhodamine B (SRB) protein assay to measure cell growth inhibition and provides key metrics:

GI50: The concentration causing 50% growth inhibition.

TGI: The concentration causing total growth inhibition.

LC50: The concentration causing a 50% reduction in the initial cell count (lethality). nih.gov

Other Biological Assays: The broad-spectrum activity of these compounds necessitates a variety of assays. For example, antifungal activity has been tested against organisms like Cryptococcus neoformans, with potency compared to standard drugs like amphotericin B. nih.gov Furthermore, novel assays have been developed to assess other potential effects, such as neuroprotection, using neuronal-like cell lines (e.g., SH-SY5Y) to measure cell viability under induced stress conditions. mdpi.com

Resistance Development Assays: To study the mechanisms of drug resistance, in vitro selection methods are employed. This involves exposing parasite cultures to gradually increasing concentrations of a drug, such as DHA, over an extended period to select for resistant clones. nih.gov These resistant lines can then be analyzed using omics and biochemical methods to identify the genetic and phenotypic changes responsible for resistance. nih.gov

Table 1: In Vitro Biological Activity of Selected Artemisinin Derivatives This table is interactive. Click on headers to sort.

Compound/Derivative Assay System Target/Strain Activity Metric Result Reference
Dihydroartemisinin Acetal (B89532) Dimer (6) Antimalarial P. falciparum (D6) IC50 3.0-6.7 nM nih.gov
Dihydroartemisinin Acetal Dimer (6) Antimalarial P. falciparum (W2) IC50 4.2-5.9 nM nih.gov
Dihydroartemisinin Acetal Dimer (6) Anticancer NCI-60 Panel (Mean) GI50 24.5 nM nih.gov
Dihydroartemisinin Acetal Dimer (6) Anticancer NCI-60 Panel (Mean) TGI 2.82 µM nih.gov
Dihydroartemisinin Acetal Dimer (7) Antifungal C. neoformans IC50 0.16 µM nih.gov
Amphotericin B (Control) Antifungal C. neoformans IC50 >1 µM nih.gov
This compound Neuroprotection SH-SY5Y Cells Stimulatory Activity Not Observed mdpi.com
Artemisinin Neuroprotection SH-SY5Y Cells Stimulatory Activity Observed at 1 µM mdpi.com

Synthetic Biology and Biosynthetic Pathway Engineering for Production and Derivatization

The natural source of artemisinin, the plant Artemisia annua, produces the compound in low yields, making extraction costly and subject to supply volatility. nih.gov Synthetic biology and biosynthetic pathway engineering offer a promising alternative for the sustainable and scalable production of artemisinin and its precursors, which can then be chemically converted to this compound. nih.govnih.gov

This approach involves transferring the genetic blueprint for the artemisinin biosynthetic pathway into microbial "cell factories," such as the bacterium Escherichia coli or baker's yeast Saccharomyces cerevisiae. nih.govfrontiersin.org Key genes from A. annua that are engineered into these microbes include:

Amorpha-4,11-diene synthase (ADS)

Cytochrome P450 monooxygenase (CYP71AV1)

NADPH:cytochrome P450 oxidoreductase (CPR) nih.gov

By expressing these and other related enzymes, the engineered microbes can convert simple sugars into artemisinic acid, a late-stage precursor to artemisinin. frontiersin.org This biotechnological product can then be purified and converted through efficient chemical steps into artemisinin, dihydroartemisinin, and subsequently this compound.

Furthermore, synthetic biology tools can be used for derivatization. By introducing novel enzymes or modifying existing ones (a process known as directed evolution), it is possible to create microbial strains that produce new, unnatural artemisinin-like scaffolds. scienceopen.com This opens up possibilities for producing this compound derivatives with unique biological activities directly through fermentation, potentially simplifying the manufacturing process for next-generation drugs.

Identification of Unexplored Mechanistic Facets and Targets

Despite decades of research, many aspects of how artemisinin and its derivatives, including this compound, exert their effects remain unclear. Identifying these unexplored facets is crucial for overcoming drug resistance and expanding their therapeutic applications.

One major area of investigation is the full range of molecular targets beyond heme. While the iron-mediated cleavage of the endoperoxide bridge is the accepted activation step, the resulting carbon-centered radicals are thought to alkylate and damage a multitude of parasite proteins, leading to cell death. nih.gov However, the precise identity and importance of these protein targets are not fully known. Mitochondria have been suggested as a key pharmacological target, but the specific interactions within this organelle require further study. researchgate.net

The mechanisms of action in non-malarial diseases are also largely unknown. researchgate.net For example, in cancer, the source of activating iron and the specific cellular pathways disrupted by this compound are poorly understood. Research indicates that the compound does not share the same neuroprotective stimulatory activity as artemisinin, suggesting that the lactone ring, which is altered in this compound, is critical for certain biological functions. mdpi.com This highlights a key mechanistic difference that warrants further exploration.

Finally, a deeper understanding of resistance is needed. While amplification of pfmdr1 and enhanced antioxidant defenses are linked to resistance, the exact interplay and the potential for this compound to circumvent these mechanisms are unexplored. nih.gov Future research focusing on these unknown areas will be essential for unlocking the full therapeutic value of this compound.

Q & A

Q. How can researchers ensure methodological transparency when reporting this compound’s antimalarial synergy with other artemisinin derivatives?

  • Methodological Answer :
  • Adhere to the PRISMA-IPD checklist for systematic reviews, detailing search strategies, inclusion criteria, and heterogeneity tests .
  • Provide interactive data visualizations (e.g., forest plots, synergy heatmaps) using open-source tools like R/Shiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.